5-(2-furyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
WAY-311610 is a chemical compound known for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, a process that plays a significant role in various physiological and pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-311610 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of reagents such as trifluoromethylbenzene derivatives and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-311610 would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This includes scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as recrystallization and chromatography. The exact industrial methods are proprietary and specific to the manufacturing company .
Chemical Reactions Analysis
Types of Reactions
WAY-311610 primarily undergoes reactions typical of its functional groups, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes involving cortisol regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as neuropathic pain, inflammatory pain, and occipital neuralgia.
Industry: Potential applications in the development of new pharmaceuticals targeting HSD11B1
Mechanism of Action
WAY-311610 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-311610 reduces the levels of active cortisol, thereby modulating various physiological processes. The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway, which plays a crucial role in inflammation, metabolism, and stress response .
Comparison with Similar Compounds
Similar Compounds
BMS-816336: Another potent inhibitor of HSD11B1 with similar applications in pain management.
PF-915275: Known for its inhibitory effects on HSD11B1 and potential therapeutic applications.
LDHA-IN-4: Although primarily a lactate dehydrogenase inhibitor, it shares structural similarities with WAY-311610
Uniqueness
WAY-311610 is unique due to its specific inhibitory potency against HSD11B1, with an inhibition constant (IC) of 0.34 micromolar. This high potency makes it a valuable tool for studying the role of HSD11B1 in various physiological and pathological conditions.
Properties
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)13-8-10(12-4-3-7-25-12)20-14-9-11(21-23(13)14)15(24)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIHZPMIUPJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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